![molecular formula C23H24N4O4S B2748054 Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate CAS No. 946374-34-1](/img/structure/B2748054.png)
Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on the thiazole ring greatly influence these biological outcomes .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique
Binding to Human Serum Albumin
Research on thiadiazole derivatives, such as 4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate, has shown significant anticancer, antibacterial activities, and low toxicity. The binding of these derivatives to human serum albumin (HSA) is of interest due to its implications for the pharmacokinetic mechanisms of drugs. The study by Karthikeyan et al. (2017) investigated this binding through spectroscopy and computational approaches, revealing insights into the microenvironmental changes of HSA and the spontaneous, exothermic nature of the binding reaction (Karthikeyan et al., 2017).
Aggregation-Induced Emission Enhancement
Compounds like N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]isophthalic amide (DHIA) have demonstrated aggregation-induced emission enhancement (AIEE) properties, which are valuable for material science and photophysical applications. The study by Qian et al. (2007) explored the AIEE properties of DHIA derivatives, revealing their potential for solid-state applications and highlighting the influence of steric hindrance on fluorescence enhancement (Qian et al., 2007).
Anticancer Activity
L. Yurttaş et al. (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with varied heterocyclic ring systems, demonstrating considerable anticancer activity against multiple cancer cell lines. This highlights the potential of benzothiazole derivatives as a basis for developing new anticancer agents (Yurttaş et al., 2015).
Catalysis and Chemical Synthesis
The research by Harjani et al. (2001) on the Fries rearrangement in ionic melts using 1-Butyl-3-methylimidazolium chloroaluminate illustrates the application of benzothiazole derivatives in catalysis and organic synthesis. The study shows good yields and high selectivity, suggesting the utility of these compounds in facilitating organic reactions (Harjani et al., 2001).
Orientations Futures
Thiazoles have been the focus of many research studies due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives, including “Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate”, and evaluating their biological activities. This could lead to the development of new drugs with lesser side effects .
Propriétés
IUPAC Name |
butyl 4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-2-3-13-31-21(29)16-9-11-18(12-10-16)24-20(28)14-19-15-32-23(26-19)27-22(30)25-17-7-5-4-6-8-17/h4-12,15H,2-3,13-14H2,1H3,(H,24,28)(H2,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVXRGOZVCRNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.